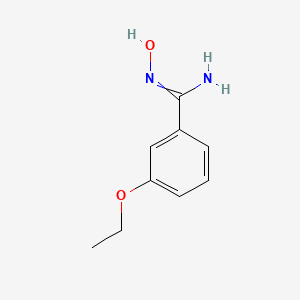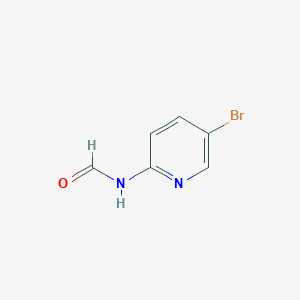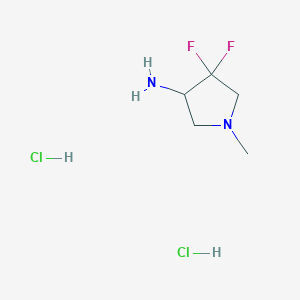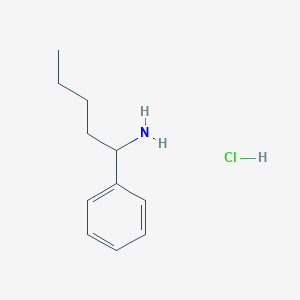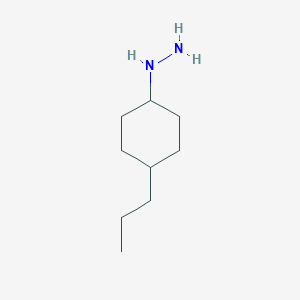
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate typically involves the reaction of benzyl isocyanate with 5-acetyl-4-methylthiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in dry ether or tetrahydrofuran.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Carbamate derivatives with various substituents.
Applications De Recherche Scientifique
Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mécanisme D'action
The mechanism of action of Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, with the active sites of enzymes. This can lead to the inhibition or activation of enzymatic activity, resulting in the compound’s biological effects. The acetyl and carbamate groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzyl 5-acetylthiazol-2-ylcarbamate: Similar structure but lacks the methyl group at the 4-position of the thiazole ring.
5-Acetyl-4-methylthiazol-2-ylcarbamate: Similar structure but lacks the benzyl group.
Benzyl 4-methylthiazol-2-ylcarbamate: Similar structure but lacks the acetyl group.
Uniqueness: Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate is unique due to the presence of both the benzyl and acetyl groups, which can enhance its biological activity and binding interactions. The combination of these functional groups in the thiazole ring system provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C14H14N2O3S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-9-12(10(2)17)20-13(15-9)16-14(18)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |
Clé InChI |
WCDAZHPRQXWMEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


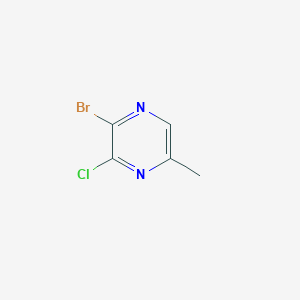


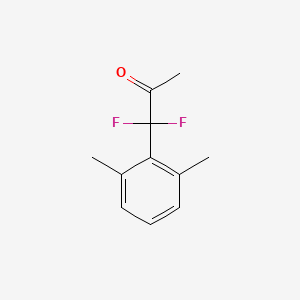

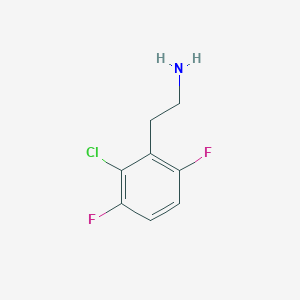
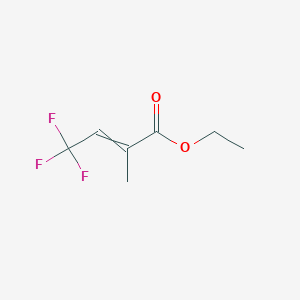
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
